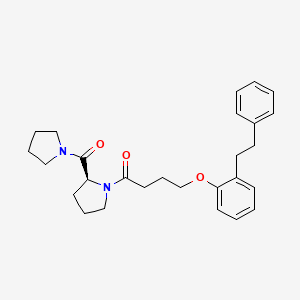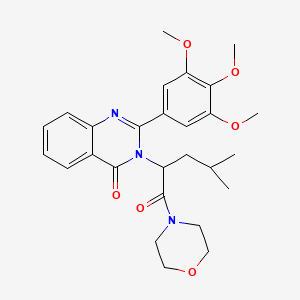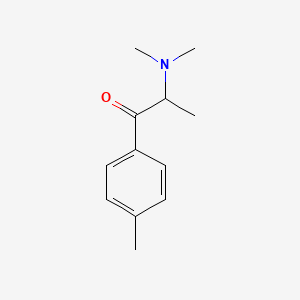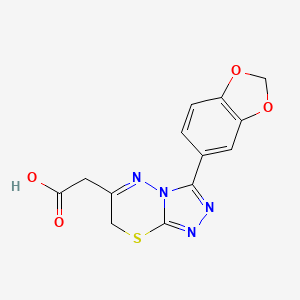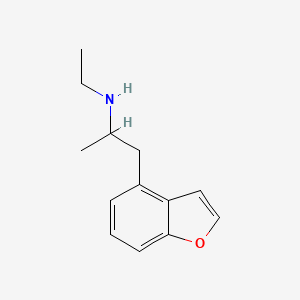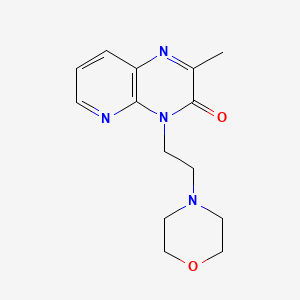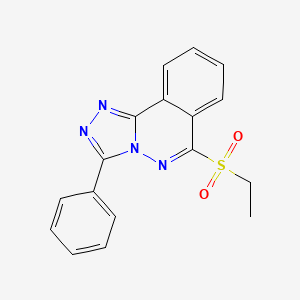
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is part of the broader class of triazolophthalazines, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- typically involves the condensation of appropriate phthalazine derivatives with hydrazine or its derivatives. One common synthetic route includes the reaction of 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures to facilitate the formation of the triazolo ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- can be compared with other triazolophthalazine derivatives, such as:
6-alkoxy-1,2,4-triazolo(3,4-a)phthalazines: These compounds have shown significant anticonvulsant activity.
1,2,4-triazolo(4,3-a)quinoxaline derivatives: Known for their positive inotropic activity.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87540-67-8 |
|---|---|
Molekularformel |
C17H14N4O2S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-ethylsulfonyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4O2S/c1-2-24(22,23)17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
SEGVECWKBMDZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
